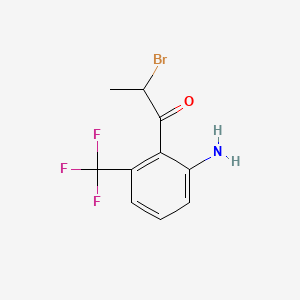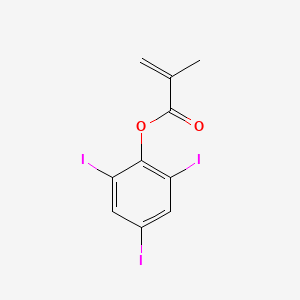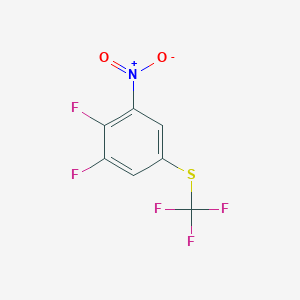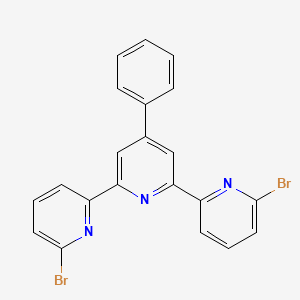
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine is a complex organic compound that belongs to the family of pyridine derivatives This compound is characterized by its unique structure, which includes two bromopyridine groups and a phenylpyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce complex organic frameworks.
科学的研究の応用
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine involves its interaction with molecular targets through its bromopyridine and phenylpyridine groups. These interactions can influence various biochemical pathways, making the compound useful in studying molecular mechanisms in biological systems. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,6-bis(pyrazol-1-yl)pyridine: Another pyridine derivative with similar structural features but different functional groups.
6-Bromo-2-pyridinecarboxaldehyde: A simpler bromopyridine compound with different reactivity.
Uniqueness
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine is unique due to its combination of bromopyridine and phenylpyridine groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
特性
CAS番号 |
84488-19-7 |
|---|---|
分子式 |
C21H13Br2N3 |
分子量 |
467.2 g/mol |
IUPAC名 |
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine |
InChI |
InChI=1S/C21H13Br2N3/c22-20-10-4-8-16(25-20)18-12-15(14-6-2-1-3-7-14)13-19(24-18)17-9-5-11-21(23)26-17/h1-13H |
InChIキー |
WSNWPGCJPUEVAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC(=CC=C3)Br)C4=NC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane](/img/structure/B14063691.png)
![7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14063698.png)
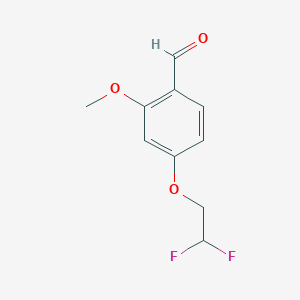
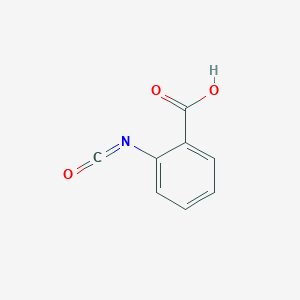

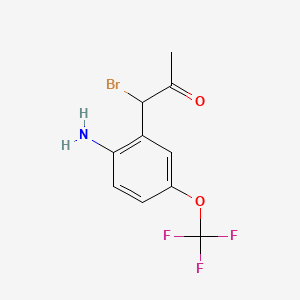
![N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14063726.png)

![{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile](/img/structure/B14063764.png)
